Selective 19S RP-Associated DUB Inhibition Without Affecting Total Cellular DUB Activity—Direct Comparison with b-AP15
RA-9 selectively inhibits DUB activity in purified 19S regulatory particles (19S RP) in a dose-dependent manner (0–50 μM), yet critically fails to suppress total DUB activity when measured in ES-2 ovarian cancer whole-cell lysates. In the same experimental system, b-AP15—the direct N-acryloyl structural analog—was employed as a positive control and inhibited total cellular DUB activity in ES-2 lysates [1]. This demonstrates that RA-9 is a proteasome-associated DUB inhibitor with restricted target scope, whereas b-AP15 exhibits broader DUB inhibitory activity across the cellular DUB pool. The 20S proteasome inhibitor bortezomib was used as a negative control and showed no DUB inhibition in either assay format [1].
| Evidence Dimension | Inhibition of total DUB activity in ES-2 ovarian cancer whole-cell lysates |
|---|---|
| Target Compound Data | RA-9: No significant inhibition of total DUB activity in ES-2 cell lysate across escalating doses |
| Comparator Or Baseline | b-AP15 (NSC 687852, N-acryloyl analog): Positive inhibition of total DUB activity in ES-2 cell lysate; Bortezomib: No inhibition (negative control) |
| Quantified Difference | Qualitative categorical difference: RA-9 spares total cellular DUBs; b-AP15 does not. Both inhibit purified 19S RP-associated DUBs in dose- and time-dependent fashion. |
| Conditions | Purified 19S RP DUB assay (Ub-AMC substrate, 0–50 μM RA-9); ES-2 whole-cell lysate total DUB activity assay; b-AP15 positive control; bortezomib negative control (Figure 1D, Coughlin et al. 2014) |
Why This Matters
For researchers studying ubiquitin-proteasome system biology, this selectivity distinction determines whether observed phenotypes reflect proteasome-associated DUB inhibition alone (RA-9) or broader cellular DUB perturbation (b-AP15), directly impacting experimental interpretability and target deconvolution.
- [1] Coughlin K, Anchoori R, Iizuka Y, et al. Small-molecule RA-9 inhibits proteasome-associated DUBs and ovarian cancer in vitro and in vivo via exacerbating unfolded protein responses. Clin Cancer Res. 2014;20(12):3174-3186. doi:10.1158/1078-0432.CCR-13-2658 View Source
